molecular formula C10H16ClN B6252776 3-(4-methylphenyl)propan-1-amine hydrochloride CAS No. 2551118-16-0

3-(4-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B6252776
CAS No.: 2551118-16-0
M. Wt: 185.7
InChI Key:
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Description

3-(4-Methylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅N·HCl. It is a derivative of phenethylamine and is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Reduction of 3-(4-methylphenyl)propanoic acid: This method involves the reduction of 3-(4-methylphenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis to yield 3-(4-methylphenyl)propan-1-amine.

  • Amination of 4-methylstyrene: Another approach is the amination of 4-methylstyrene using ammonia in the presence of a catalyst such as Raney nickel, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: 3-(4-Methylphenyl)propan-1-amine can be oxidized to form 3-(4-methylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The compound can be reduced back to 4-methylstyrene using catalytic hydrogenation.

  • Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous medium, reflux conditions.

  • Reduction: H₂, Raney nickel catalyst, high pressure and temperature.

  • Substitution: Various nucleophiles (e.g., halides, alkyl halides), polar aprotic solvents, room temperature to reflux.

Major Products Formed:

  • Oxidation: 3-(4-methylphenyl)propanoic acid.

  • Reduction: 4-methylstyrene.

  • Substitution: Various substituted amine derivatives.

Scientific Research Applications

3-(4-Methylphenyl)propan-1-amine hydrochloride is widely used in scientific research due to its structural similarity to neurotransmitters and its ability to interact with various biological targets. Its applications include:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to neurotransmitter function and receptor binding.

  • Medicine: In the development of pharmaceuticals targeting central nervous system disorders.

  • Industry: As an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with monoamine neurotransmitter systems. It acts as a ligand for various receptors, including dopamine, serotonin, and norepinephrine receptors. The exact mechanism involves binding to these receptors, modulating their activity, and influencing neurotransmitter release and reuptake.

Comparison with Similar Compounds

3-(4-Methylphenyl)propan-1-amine hydrochloride is structurally similar to other phenethylamine derivatives, such as:

  • Phenethylamine: The parent compound with no substituents.

  • Norepinephrine: A neurotransmitter with a similar structure but different functional groups.

  • Amphetamine: A stimulant with a methyl group on the alpha carbon.

Uniqueness: Unlike amphetamine, this compound does not have a methyl group on the alpha carbon, which affects its pharmacological properties and makes it less potent as a stimulant.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of neurotransmitter systems.

Properties

CAS No.

2551118-16-0

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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